Cas no 164009-67-0 (Piperazine, 1-phenyl-4-(1-phenylcyclohexyl)-)

Piperazine, 1-phenyl-4-(1-phenylcyclohexyl)- structure
164009-67-0 structure
Product name:Piperazine, 1-phenyl-4-(1-phenylcyclohexyl)-
CAS No:164009-67-0
MF:C22H28N2
MW:320.471125602722
CID:1345336
PubChem ID:15860241

Piperazine, 1-phenyl-4-(1-phenylcyclohexyl)- Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1-phenyl-4-(1-phenylcyclohexyl)-
    • 1-phenyl-4-(1-phenylcyclohexyl)piperazine
    • SCHEMBL4651971
    • DTXSID50578941
    • 164009-67-0
    • Inchi: InChI=1S/C22H28N2/c1-4-10-20(11-5-1)22(14-8-3-9-15-22)24-18-16-23(17-19-24)21-12-6-2-7-13-21/h1-2,4-7,10-13H,3,8-9,14-19H2
    • InChI Key: KZVIWHOLRAVRLK-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)(C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4

Computed Properties

  • Exact Mass: 320.22544
  • Monoisotopic Mass: 320.225248902g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 367
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 6.5Ų

Experimental Properties

  • PSA: 6.48

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